

Spectroscopic Profile of 2-Methylpiperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylpiperidine**, a key heterocyclic amine with applications in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **2-Methylpiperidine** provide detailed information about its proton and carbon framework.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Methylpiperidine** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-2	~2.5 - 2.6	Multiplet	1H	-
H-6 (axial)	~2.9 - 3.0	Multiplet	1H	-
H-6 (equatorial)	~2.4 - 2.5	Multiplet	1H	-
H-3, H-4, H-5	~1.1 - 1.8	Multiplet	6H	-
-CH ₃	~1.0 - 1.1	Doublet	3H	~6.2
N-H	~1.5 (broad)	Singlet	1H	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **2-Methylpiperidine**.

Carbon Assignment	Chemical Shift (δ) ppm
C-2	~53.0
C-6	~47.0
C-3	~35.0
C-5	~26.0
C-4	~25.0
-CH ₃	~22.0

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **2-Methylpiperidine** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to a volume of approximately 0.6-0.7 mL in a 5

mm NMR tube.[1][2]

- The solution is filtered to remove any particulate matter.
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1]

Instrument Parameters:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 seconds
 - Pulse angle: 30-45°
- ^{13}C NMR:
 - Number of scans: 128 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **2-Methylpiperidine** shows characteristic absorption bands for N-H and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3300	Medium, Broad	N-H stretch
2960-2850	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)
~1100	Medium	C-N stretch

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **2-Methylpiperidine**, a neat spectrum is typically acquired.

- A drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
[3][4][5]
- A second salt plate is carefully placed on top to create a thin liquid film.[3][4][5]
- The "sandwich" is mounted in the sample holder of an FT-IR spectrometer.
- A background spectrum of the empty sample holder is recorded first.
- The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
- After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone or isopropanol) and dried.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

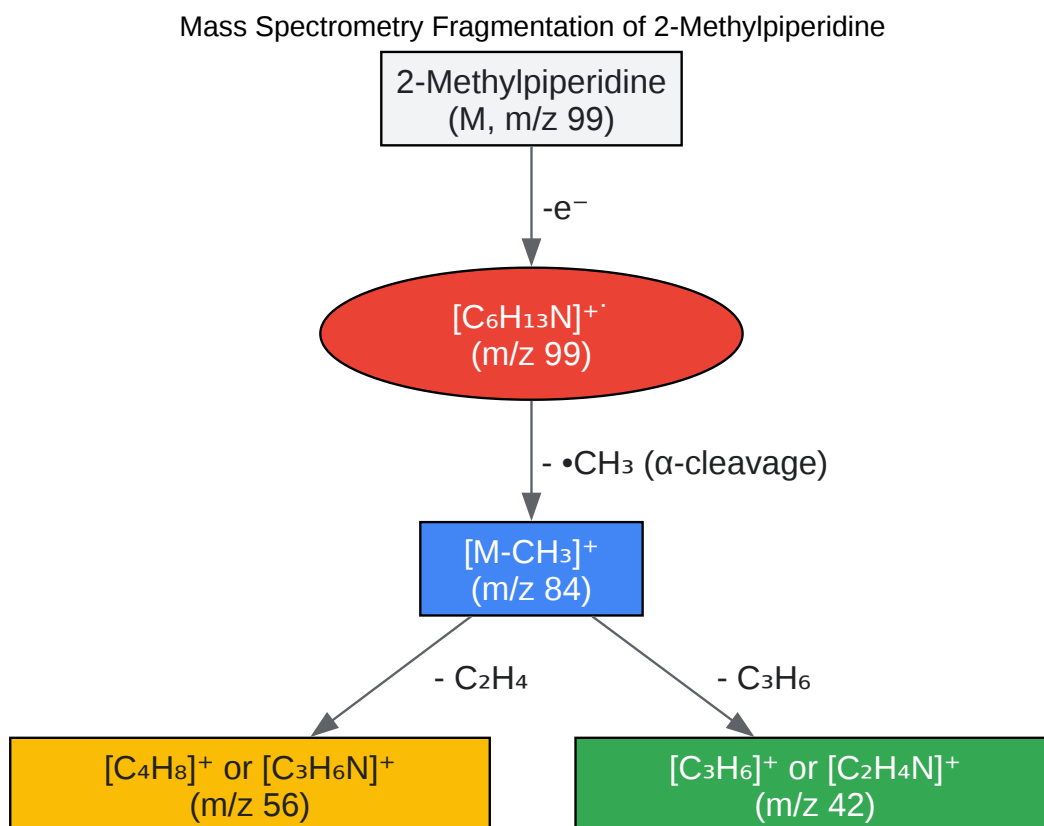
The electron ionization (EI) mass spectrum of **2-Methylpiperidine** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
99	~15	$[M]^+$ (Molecular Ion)
84	100	$[M-CH_3]^+$
56	~35	$[C_4H_8]^+$ or $[C_3H_6N]^+$
42	~25	$[C_3H_6]^+$ or $[C_2H_4N]^+$

Data obtained from PubChem CID 7974.[\[7\]](#)

Fragmentation Pathway

The fragmentation of **2-Methylpiperidine** in an EI mass spectrometer is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways for cyclic amines.



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Caption: Proposed fragmentation pathway of **2-Methylpiperidine** under electron ionization.

Experimental Protocol for GC-MS

Sample Preparation:

- A dilute solution of **2-Methylpiperidine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Gas Chromatography (GC) Parameters:

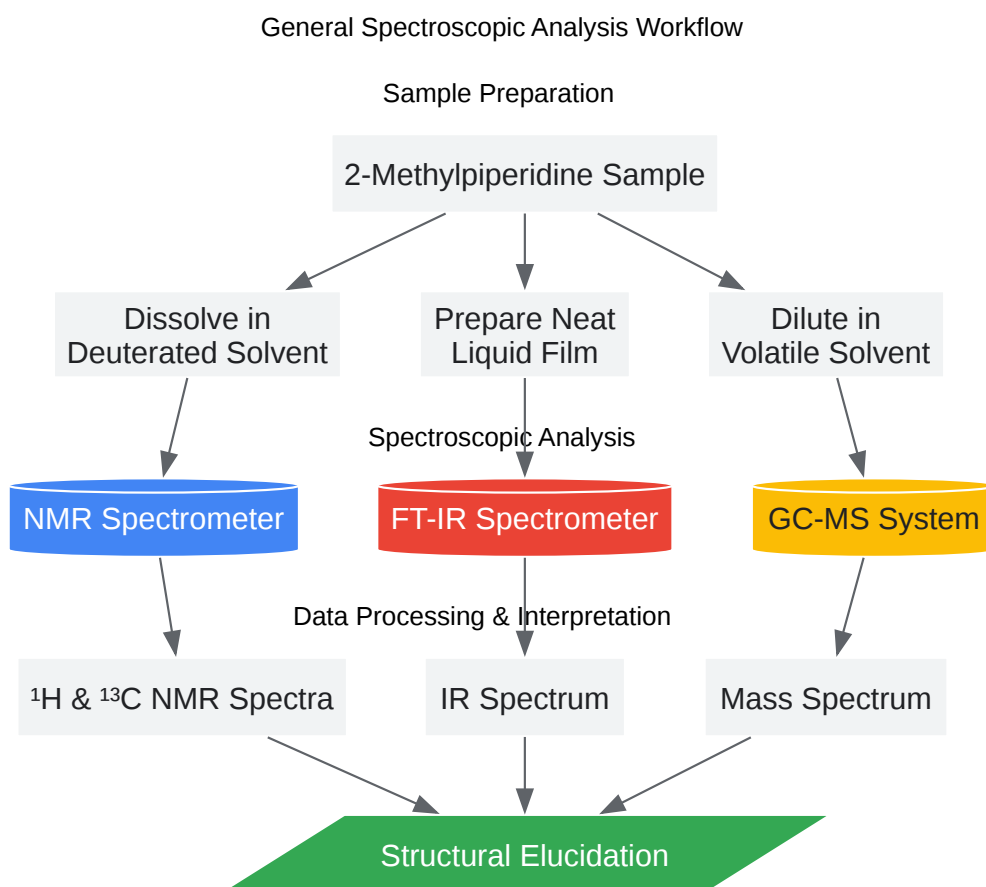
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[9]
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40-60 °C, hold for 1-2 minutes.
 - Ramp: 10-25 °C/min to 250 °C.
 - Final hold: 2-5 minutes.[9]

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Mass Range: m/z 30-200.
- Scan Mode: Full scan.

Experimental Workflow Overview

The general workflow for obtaining the spectroscopic data is outlined below.



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Caption: A generalized workflow for the spectroscopic analysis of **2-Methylpiperidine**.

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